2-Cyclohexyl-2-(pyridin-4-yl)acetic acid
Description
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid (CAS: 1533423-12-9) is a bicyclic organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Its structure features a cyclohexyl group and a pyridin-4-yl moiety attached to an acetic acid backbone. Its hydrochloride salt (CAS: 1909310-06-0) has a molecular weight of 255.74 g/mol and shares similar structural features . While commercial suppliers list the compound as temporarily unavailable, it is produced by multiple global suppliers, including Focus Synthesis LLC (USA) and Enamine Ltd .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclohexyl-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5H2,(H,15,16) |
InChI Key |
LCOQAOKOYAJCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-pyridinecarboxaldehyde, followed by oxidation of the resulting alcohol to the corresponding acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of 2-cyclohexyl-2-(piperidin-4-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyridinyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-cyclohexyl-2-(pyridin-4-yl)acetic acid and analogous compounds:
Structural and Functional Differences
- Pyridine Ring Position: The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in 2-(pyridin-3-yl)acetic acid, altering electronic properties and hydrogen-bonding capabilities.
- Substituent Effects : The cyclohexyl group in the target compound increases hydrophobicity compared to smaller analogs like 2-(pyridin-3-yl)acetic acid, impacting solubility and membrane permeability .
- Functional Group Variations : The acetamide derivative (N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide) replaces the carboxylic acid with an amide, reducing acidity and enhancing metabolic stability for drug candidates .
Commercial and Research Relevance
- Pharmaceutical Utility : The target compound’s cyclohexyl group may enhance binding to hydrophobic pockets in proteins, making it valuable for protease or receptor-targeted drug design .
- Synthetic Flexibility : Derivatives like the hydrochloride salt (CAS: 1909310-06-0) offer improved crystallinity for X-ray diffraction studies, a feature leveraged in SHELX-based crystallography workflows .
Biological Activity
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both a cyclohexyl and a pyridin-4-yl group, which may contribute to its unique biological activities. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 4–8 |
| Mycobacterium smegmatis | 4–8 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . Studies have demonstrated its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in cellular models, indicating a promising therapeutic application in inflammatory diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory processes and microbial resistance. The modulation of enzyme activity or receptor binding is hypothesized to play a critical role in its biological effects.
Case Study 1: Anticancer Potential
A study evaluated the compound's anticancer activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values as low as 10 µM against MCF7 cells, suggesting potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research exploring neuroprotective properties highlighted that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated reduced cell death in models subjected to oxidative stress when treated with the compound.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-4-yl)acetic acid | Lacks cyclohexyl group | Moderate antimicrobial activity |
| 2-Cyclohexylacetic acid | Lacks pyridin-4-yl group | Anti-inflammatory properties |
| Pyridine-4-acetic acid | Similar structure without cyclohexyl | Weak antimicrobial activity |
The combination of both functional groups in this compound enhances its biological activity, making it a valuable candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
